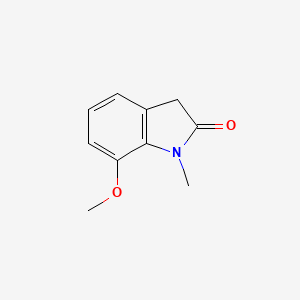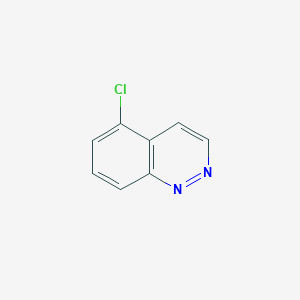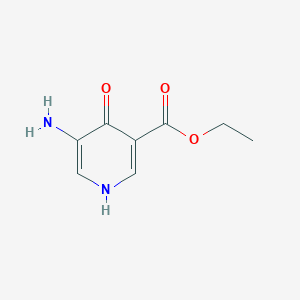
5-Amino-3-(4-bromo-3-methylphenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(4-bromo-3-methylphenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with an amino group and a bromomethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-bromo-3-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-methylbenzohydrazide with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(4-bromo-3-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different substituents on the phenyl ring.
Oxidation: Conversion to nitro derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
5-Amino-3-(4-bromo-3-methylphenyl)-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions of triazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 5-Amino-3-(4-bromo-3-methylphenyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromomethylphenyl group can enhance the compound’s binding affinity to its molecular targets, while the triazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(4-methylphenyl)-1H-1,2,4-triazole
- 5-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(4-methoxyphenyl)-1H-1,2,4-triazole
Uniqueness
5-Amino-3-(4-bromo-3-methylphenyl)-1H-1,2,4-triazole is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other similar compounds cannot. This makes it a valuable compound for the development of new materials and pharmaceuticals with unique properties.
Properties
Molecular Formula |
C9H9BrN4 |
|---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
5-(4-bromo-3-methylphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9BrN4/c1-5-4-6(2-3-7(5)10)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14) |
InChI Key |
OCFAWILBMHTYSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NN2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Dichlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13664269.png)
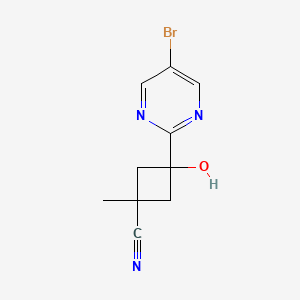
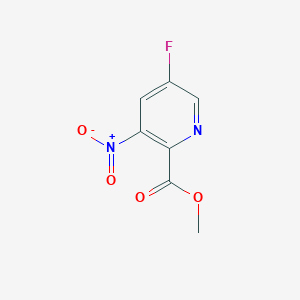
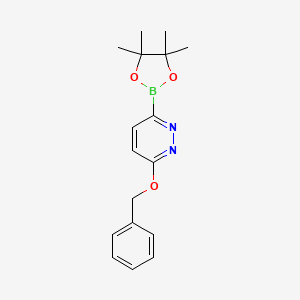
![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine 2,2,2-trifluoroacetate](/img/structure/B13664293.png)
![3-Iodo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13664300.png)

![3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13664332.png)
